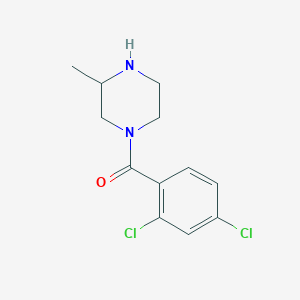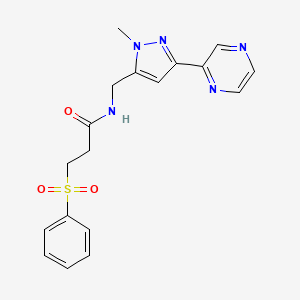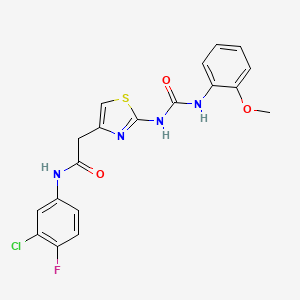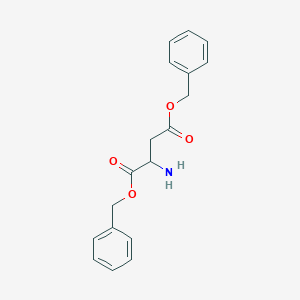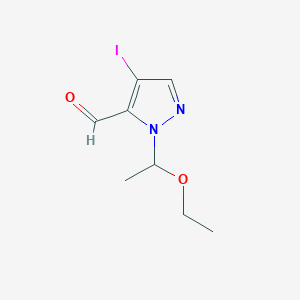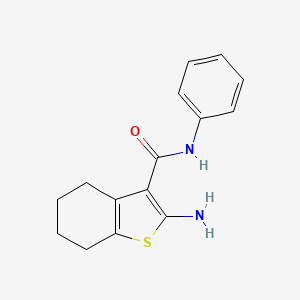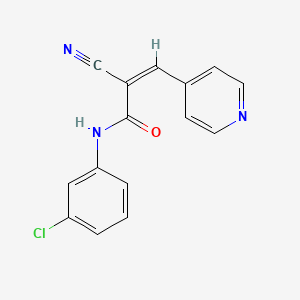
(Z)-N-(3-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve observing changes in color, heat, or the formation of new substances .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Characterization
The synthesis of related compounds often involves innovative approaches to create complex structures with potential applications in drug design and material science. For instance, the versatile synthesis of quinolines and related fused pyridines through Vilsmeier formylation of tertiary and secondary enamides leads to compounds that could be instrumental in developing new pharmaceuticals or organic materials (Hayes & Meth–Cohn, 1979). Similarly, the synthesis and characterization of aromatic polyamides and polyimides based on specific diamine units offer insights into the creation of materials with enhanced thermal stability and solubility, which are crucial for high-performance polymers in various industrial applications (Choi & Jung, 2004).
Potential Medicinal Chemistry Applications
Enaminones and their derivatives, structurally related to the compound of interest, are studied for their potential as anticonvulsant agents. The crystal structures of certain enaminones have been determined, revealing insights into their intermolecular and intramolecular interactions, which are critical for understanding their biological activities (Kubicki et al., 2000). This knowledge aids in the design of new compounds with improved efficacy and safety profiles for treating neurological disorders.
Organometallic Chemistry and Catalysis
In organometallic chemistry, the synthesis and properties of complexes involving related compounds serve as catalysts for various chemical transformations. For example, Cr(III)(salen)Cl-catalyzed reactions of tertiary enamides with ketones demonstrate a method to access enantioenriched derivatives, which are valuable in asymmetric synthesis and pharmaceutical manufacturing (Yang et al., 2009).
Material Science Applications
The development of new polymeric materials through the synthesis of aromatic polyamides and polyimides reveals the potential for creating high-performance materials with specific desirable properties, such as solubility, thermal stability, and mechanical strength. These materials have applications ranging from electronics to aerospace (Yang & Lin, 1995).
Safety And Hazards
特性
IUPAC Name |
(Z)-N-(3-chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-13-2-1-3-14(9-13)19-15(20)12(10-17)8-11-4-6-18-7-5-11/h1-9H,(H,19,20)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBPFFQBQZHTCT-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C\C2=CC=NC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-cyano-3-(pyridin-4-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

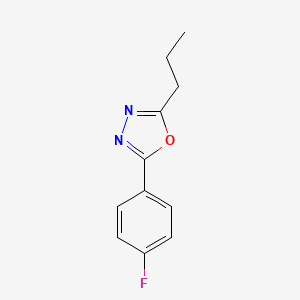
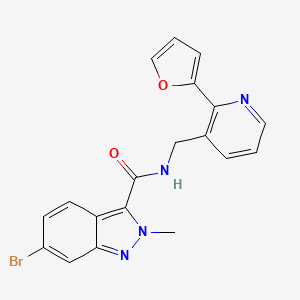
![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)
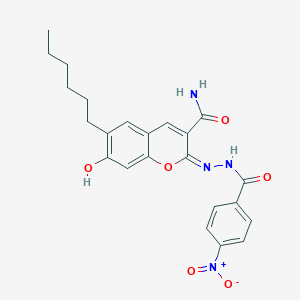
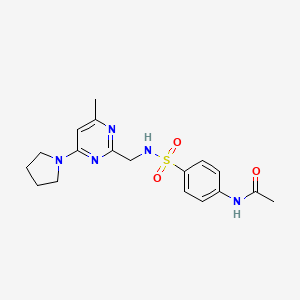
![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2466353.png)
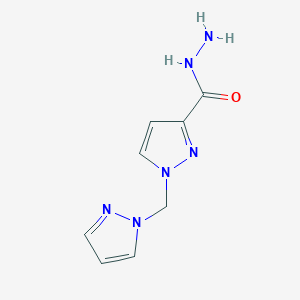
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2466356.png)
